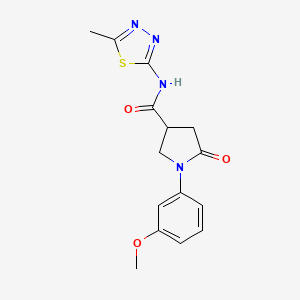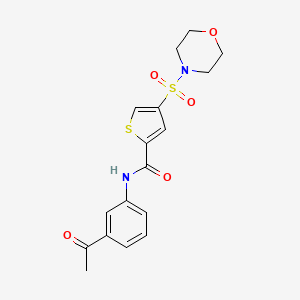
2-isobutyl-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
描述
2-isobutyl-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as IMMA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the isoindoline carboxamide family, which has been shown to have a variety of biological activities. In
科学研究应用
2-isobutyl-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to selectively inhibit the activity of the protein kinase C (PKC) epsilon isoform, which has been implicated in a variety of neurological disorders. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In drug discovery, this compound has been used as a lead compound for the development of novel PKC epsilon inhibitors.
作用机制
2-isobutyl-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide selectively inhibits the activity of the PKC epsilon isoform by binding to the regulatory domain of the enzyme. This binding prevents the enzyme from activating downstream signaling pathways, which can lead to the inhibition of cell growth and proliferation. The selective inhibition of PKC epsilon by this compound makes it a potentially useful tool for studying the role of this enzyme in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific biological system being studied. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which can inhibit tumor growth. In neurons, this compound has been shown to modulate synaptic plasticity and neurotransmitter release, which can affect learning and memory. The specific effects of this compound will depend on the concentration of the compound, as well as the specific biological system being studied.
实验室实验的优点和局限性
One of the main advantages of using 2-isobutyl-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its selectivity for the PKC epsilon isoform. This selectivity allows for the specific modulation of this enzyme, which can be useful for studying its role in various biological processes. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dose-response studies are necessary to ensure that the compound is being used at a safe and effective concentration.
未来方向
There are several future directions for the study of 2-isobutyl-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One direction is the development of more potent and selective PKC epsilon inhibitors based on the structure of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in neurological disorders and cancer. Additionally, the use of this compound as a tool for studying the role of PKC epsilon in various biological processes will likely continue to be an important area of research.
属性
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12(2)11-22-19(24)14-9-8-13(10-15(14)20(22)25)18(23)21-16-6-4-5-7-17(16)26-3/h4-10,12H,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLASPKXTGIWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{3-[(4-methylphenyl)thio]propyl}-1H-imidazole hydrochloride](/img/structure/B4410464.png)
![2-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4410466.png)
![3-[benzyl(methyl)amino]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4410467.png)
![1-[2-(2-allyl-6-chlorophenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410475.png)
![1-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4410483.png)
![5-chloro-2-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B4410510.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410518.png)
![4-[2-(4-allyl-2,6-dimethylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4410529.png)
![4-[3-(3-tert-butylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4410530.png)

![2-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4410541.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B4410545.png)
